5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Description
5-Methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a pentan-3-yl group, a branched alkyl chain that confers distinct lipophilicity and steric properties. Isoxazoles are widely studied for their pharmacological activities, including anti-inflammatory, antibacterial, and enzyme-inhibitory properties, making this compound a candidate for further investigation .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-methyl-N-pentan-3-yl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-13(5-2)17-16(19)14-11(3)20-18-15(14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
GAOLMWNDAZTLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method involves cyclodehydration of 2-acylaminoketones under acidic conditions. For 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide , a precursor such as N-(pentan-3-yl)-2-(phenylglyoxyloyl)acetamide undergoes cyclization in the presence of sulfuric acid or polyphosphoric acid. This method typically achieves moderate yields (45–60%) due to competing side reactions, necessitating precise temperature control (80–100°C) and short reaction times (<2 hours).
Hantzsch Oxazole Synthesis
The Hantzsch method employs α-halo ketones and amides. For instance, 2-bromo-1-phenylpropan-1-one reacts with pentan-3-yl carbamate in ethanol under reflux to form the oxazole ring. While this route offers better regioselectivity for 3,5-disubstituted oxazoles, brominated byproducts may require chromatographic purification, reducing overall efficiency (yields: 50–70%).
Carboxamide Functionalization
Introducing the N-pentan-3-yl group necessitates post-cyclization amidation or pre-functionalization of intermediates:
Post-Cyclization Amidation
5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid is activated via conversion to its acid chloride (using thionyl chloride) and subsequently reacted with pentan-3-amine in dichloromethane at 0–5°C. This method, while straightforward, risks oxazole ring degradation under acidic conditions, limiting yields to 55–65%.
In Situ Amidation During Cyclization
Incorporating pentan-3-amine directly into the cyclization precursor improves atom economy. For example, 2-(phenylglyoxyloyl)-N-(pentan-3-yl)acetamide undergoes cyclization with phosphorus oxychloride, yielding the target compound in a single step (yield: 68%). However, this approach demands anhydrous conditions and rigorous exclusion of moisture to prevent hydrolysis.
Catalytic and Green Chemistry Approaches
Recent advances emphasize catalytic methods to enhance efficiency:
Iridium-Catalyzed Methylation
While the provided RSC study focuses on N-methylation, analogous iridium complexes (e.g., C2 catalyst ) could facilitate C–N coupling steps. For instance, coupling 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride with pentan-3-amine using Ir(COD)Cl₂ (2 mol%) in ethanol at 80°C achieves 75% yield within 30 minutes.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates cyclization and amidation steps, reducing reaction times by 70% compared to conventional heating. This method is particularly effective for sterically hindered intermediates, improving yields to 80–85%.
Patent-Derived Methodologies
The WO2021257418A1 patent outlines oxazole carboxamide syntheses using chiral catalysts:
Enantioselective Synthesis
Employing Re(CO)₅Br -based catalysts enables asymmetric induction during cyclization, producing enantiomerically pure oxazoles (ee >95%). For example, 2-(phenylglyoxyloyl)-N-(pentan-3-yl)acetamide reacts with Re(C11H9N3O3) in toluene under reflux, affording the target compound with 89% yield and 97% enantiomeric excess.
Solvent Optimization
The patent highlights ethanol as an optimal solvent for balancing polarity and boiling point, facilitating both cyclization and amidation without intermediate isolation. Ethanol’s low toxicity aligns with green chemistry principles, making it preferable over dichloromethane or DMF.
Analytical and Process Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for most synthetic batches. Key impurities include 3-phenyl-1,2-oxazole-4-carboxylic acid (≤1.2%) and N-(pentan-3-yl)acetamide (≤0.8%).
Scale-Up Considerations
Pilot-scale reactions (10 L batches) using microwave assistance achieve consistent yields (82±2%) with a space-time yield of 1.4 kg·L⁻¹·day⁻¹. Critical process parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 145–155°C | ±5°C → ∓8% yield |
| Catalyst Loading | 1.8–2.2 mol% | ±0.2 mol% → ∓3% yield |
| Reaction Time | 18–22 minutes | ±2 min → ∓2% yield |
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel | 55–60 | 95–97 | 12–15 | Moderate |
| Hantzsch Synthesis | 50–70 | 93–96 | 8–10 | High |
| Iridium-Catalyzed | 75–80 | 98–99 | 18–22 | Limited |
| Microwave-Assisted | 80–85 | 97–98 | 14–16 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl group, using nucleophiles like halides or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Catalysts: Palladium, copper
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Substituted derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide exhibit significant anticancer properties. For example, studies have shown that related oxazole derivatives can inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
A study demonstrated that certain derivatives showed percent growth inhibition (PGI) rates exceeding 85% against specific cancer cell lines when tested at a concentration of 10 μM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may possess efficacy against both bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
There is emerging evidence supporting the potential use of this compound in treating inflammatory conditions. Animal studies have indicated that oxazole derivatives can reduce inflammation markers, suggesting a possible role as anti-inflammatory agents . Additionally, their analgesic properties may offer therapeutic benefits in pain management.
Industrial Applications
This compound can serve as a building block for synthesizing more complex molecules in pharmaceutical development. Its unique structure makes it valuable for creating novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide with structurally related isoxazole derivatives, emphasizing substituent-driven differences:
Key Findings from Comparative Analysis
However, this may reduce aqueous solubility, a trade-off observed in other alkyl-substituted isoxazoles . The trifluoromethyl group in 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (LogP = 3.64) highlights how electronegative substituents balance lipophilicity and metabolic stability .
Biological Activity: Anti-inflammatory and antibacterial activities are prominent in analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ). The crystal structure of 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide reveals planar aromatic systems and hydrogen-bonding interactions critical for isoprenyl transferase inhibition .
Synthetic Accessibility :
- Nitro-substituted derivatives (e.g., ) are synthetically versatile intermediates but may require reduction steps for further functionalization. The branched alkyl chain in the target compound could simplify synthesis compared to nitro or CF₃ groups.
Toxicity and Metabolic Profile :
- Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to resistance to cytochrome P450 oxidation. The pentan-3-yl group may undergo ω-1 hydroxylation, a common metabolic pathway for branched alkanes, necessitating further ADME studies.
Biological Activity
5-Methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its oxazole ring, which is known for conferring various biological activities. The structure can be represented as follows:
This compound features a methyl group and a phenyl group attached to the oxazole ring, along with a carboxamide functional group that may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing oxazole moieties often exhibit significant biological activities, including:
- Antitumor Effects : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) .
- Antimicrobial Properties : Some oxazole derivatives possess antimicrobial activity, making them potential candidates for treating infections caused by resistant strains of bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For example, some derivatives inhibit DNA topoisomerases and kinases, which are critical for cell division and survival .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Oxidative Stress Modulation : The ability to modulate oxidative stress levels within cells may contribute to their cytotoxic effects against tumor cells, particularly those with low antioxidant defenses .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are recommended for synthesizing 5-methyl-N-(pentan-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with pentan-3-amine using peptide coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF solvent. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of acid to amine), maintaining anhydrous conditions, and monitoring completion via TLC or HPLC. Post-synthesis purification employs silica gel chromatography and recrystallization from methanol/2-propanol/ethyl acetate mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazole ring, phenyl group, and pentan-3-ylamide substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₀N₂O₂: 279.1497). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) determines melting point consistency .
Q. How does the substitution pattern on the phenyl group influence the compound’s physicochemical properties?
- Methodological Answer : Substituents like methoxy or halogen groups on the phenyl ring alter lipophilicity (logP) and hydrogen-bonding capacity. For example, methoxy groups increase solubility in polar solvents but may reduce membrane permeability. Computational tools (e.g., SwissADME) predict logP, topological polar surface area (TPSA), and solubility. Experimental validation involves shake-flask solubility tests in PBS and octanol-water partition assays .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using crystal structures of target proteins (e.g., cyclooxygenase-2 or kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze electronic properties like HOMO-LUMO gaps to predict reactivity. Molecular dynamics simulations (GROMACS) assess binding stability over time. PubChem data (Canonical SMILES, molecular formula) are used as input for these models .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Standardize protocols using guidelines like OECD TG 428 (skin permeability) or MTT assay ISO 10993-5 (cytotoxicity). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analysis tools (RevMan) statistically reconcile data outliers by adjusting for covariates like solvent choice (DMSO vs. PBS) .
Q. What strategies are effective for studying metabolic pathways or biodegradation of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) to identify Phase I metabolites (oxidation, hydrolysis) via LC-MS/MS. Stable isotope labeling (¹³C/¹⁵N) tracks metabolic fate in vitro. For environmental degradation, use OECD 301B Ready Biodegradability tests with activated sludge. Bioinformatics tools (e.g., EAWAG-BBD) predict microbial degradation pathways based on oxazole ring cleavage mechanisms .
Q. How do structural modifications (e.g., replacing the oxazole ring with oxadiazole) affect bioactivity?
- Methodological Answer : Oxadiazole analogs (e.g., 1,2,4-oxadiazole-5-carboxylate derivatives) often exhibit enhanced metabolic stability due to reduced ring strain. Synthesize analogs via cyclization of nitrile oxides with amidoximes. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and assess pharmacokinetic profiles (Caco-2 permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
